Metyrapol

Descripción general

Descripción

Metyrapol, also known as Metyrapone, is a steroid 11-beta-monooxygenase inhibitor used to test hypothalamic-pituitary ACTH function . It is used as a test of the feedback hypothalamic-pituitary mechanism in the diagnosis of Cushing syndrome . It is a small molecule and is approved for use .

Synthesis Analysis

Metyrapol is a pyridine derivative . It is associated with a rapid onset of action and is effective in reducing cortisol levels and improving clinical and/or biochemical features and cortisol-related comorbidities of Cushing’s syndrome . The efficacy of metyrapol was demonstrated in all aetiologies of the condition .

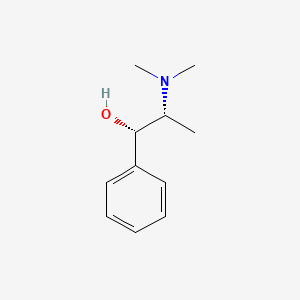

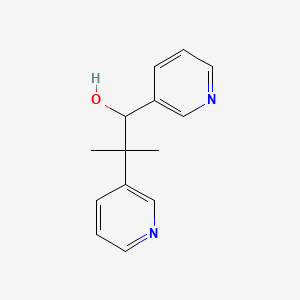

Molecular Structure Analysis

The molecular formula of Metyrapol is C14H14N2O . It has an average weight of 226.2738 and a monoisotopic mass of 226.11061308 .

Chemical Reactions Analysis

Metyrapol reduces cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex . This removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Physical And Chemical Properties Analysis

Metyrapol is a small molecule . Its chemical formula is C14H14N2O . It has an average weight of 226.2738 and a monoisotopic mass of 226.11061308 .

Aplicaciones Científicas De Investigación

1. Effects on Locomotion and Stress

- Metyrapone, a glucocorticoid synthesis inhibitor, has been shown to significantly decrease horizontal and vertical locomotion in rats. It did not modify performances in a plantar test but blunted stress-induced increases in corticosterone and ACTH, suggesting its potential in exploring stress-related behaviors and locomotion effects (Canini et al., 2009).

2. Impact on Sleep-Wake Patterns

- Metyrapone alters sleep/wake patterns in rats, inducing an immediate waking effect and decreasing both slow-wave sleep and rapid eye movement sleep. This indicates its relevance in studying the influence of glucocorticoids in sleep and stress research (Drouet et al., 2011).

3. Understanding Endocrine Functions

- As an inhibitor of 11-β-hydroxylase, metyrapone blocks cortisol synthesis, which is crucial in experimental protocols for removing endogenous cortisol effects temporarily. It helps in diagnosing Cushing's disease and assessing the adrenocorticotropic hormone secretory capacity of pituitary corticotrophs (Young, 2007).

4. Therapeutic Role in Depression

- Metyrapone has shown potential in improving endothelial dysfunction in patients with treated depression, suggesting a link between cortisol and endothelial dysfunction seen in depression (Broadley et al., 2006).

5. Treatment in Cushing’s Syndrome

- Metyrapone is effective as a rapid-onset, long-term treatment in Cushing’s syndrome, achieving urinary-free cortisol normalization in a significant proportion of patients. It presents as a safe medical treatment option in this context (Ceccato et al., 2018).

6. Role in Neuroprotection and Metabolism

- Metyrapone's impact on energy metabolism, congruent with its neuroprotective effect, was observed in rats. It induced slight hypothermia correlated with increased blood glucose, and altered metabolite levels in the hippocampus, without affecting corticosterone levels (Drouet et al., 2012).

7. Interaction with Drug Oxidations

- Metyrapone affects liver microsomal drug-oxidizing enzyme systems, impacting the metabolism of various drugs. It exhibits both stimulatory and inhibitory effects on mixed-function oxidation reactions catalyzed by hepatic microsomes, indicating its significance in pharmacokinetic research (Leibman, 1969).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methyl-1,2-dipyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFNHFXLQJLFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938007 | |

| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metyrapol | |

CAS RN |

17159-42-1 | |

| Record name | Metyrapol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

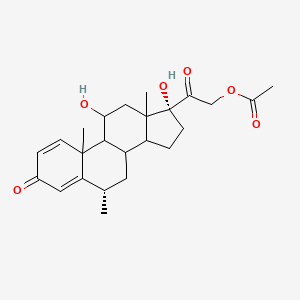

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)